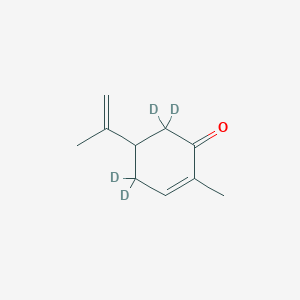(+/-)-Carvone-d4
CAS No.:
Cat. No.: VC18563327
Molecular Formula: C10H14O
Molecular Weight: 154.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14O |
|---|---|
| Molecular Weight | 154.24 g/mol |
| IUPAC Name | 4,4,6,6-tetradeuterio-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3/i5D2,6D2 |
| Standard InChI Key | ULDHMXUKGWMISQ-NZLXMSDQSA-N |
| Isomeric SMILES | [2H]C1(C=C(C(=O)C(C1C(=C)C)([2H])[2H])C)[2H] |
| Canonical SMILES | CC1=CCC(CC1=O)C(=C)C |
Introduction
Structural and Chemical Properties of (±)-Carvone-d4
Physicochemical Characteristics
Key physicochemical properties include:
The slight solubility in chloroform makes it suitable for NMR studies in deuterated solvents, minimizing signal interference .
Synthesis and Deuteration Strategies
Synthetic Pathways
(±)-Carvone-d4 is synthesized via deuteration of native carvone or its precursors. A common method involves catalytic hydrogen-deuterium exchange using deuterium gas () in the presence of palladium or platinum catalysts. Alternatively, deuterated reagents such as or may be employed to introduce deuterium at specific positions during terpene synthesis .
For example, the synthesis of R-(−)-Carvone-d4 from ( R)-(−)-carvone involves selective deuteration of the methyl and isopropenyl groups under controlled conditions (20°C, inert atmosphere), yielding >95% isotopic purity . The process is monitored via gas chromatography (GC) and NMR to confirm deuteration sites and enantiomeric integrity .
Challenges in Racemic Mixture Preparation
Analytical Applications of (±)-Carvone-d4
Mass Spectrometry and Metabolic Tracing
The deuterium labels in (±)-Carvone-d4 provide distinct mass spectral signatures, enabling precise tracking in biological systems. For instance, in pharmacokinetic studies, researchers administer (±)-Carvone-d4 to rodents and quantify its metabolites using LC-MS/MS. The mass shift caused by deuterium (∆m/z = +4) differentiates endogenous carvone from the labeled analog, eliminating background noise .
NMR Spectroscopy
Deuterium’s nuclear spin () and quadrupolar moment make it ideal for -NMR studies. (±)-Carvone-d4 serves as an internal standard in -NMR experiments, where its deuterated positions suppress specific proton signals, simplifying spectral interpretation . For example, in a study of carvone metabolism, -NMR revealed deuterium retention in hepatic metabolites, clarifying metabolic pathways.
Industrial and Pharmacological Uses
Flavor and Fragrance Industry
Despite its primary research role, (±)-Carvone-d4 retains sensory properties akin to native carvone. The R enantiomer’s minty aroma is exploited in deuterated flavoring agents for stable isotope-labeled food products, while the S enantiomer’s caraway notes enhance savory formulations .
Agricultural Applications
S-(+)-Carvone inhibits potato sprouting by suppressing amylase activity, a property preserved in its deuterated form. Field trials with (±)-Carvone-d4 demonstrated equivalent efficacy to non-deuterated carvone, with no isotopic effects on biological activity .
Mosquito Repellency
The R enantiomer’s repellent activity, approved by the U.S. EPA, extends to (±)-Carvone-d4. Deuterium labeling facilitates environmental persistence studies, revealing a half-life of 14 days in aqueous solutions—20% longer than non-deuterated carvone due to kinetic isotope effects .
Comparative Studies: Deuteration vs. Non-Deuterated Carvone
Biological Half-Life
In murine models, (±)-Carvone-d4 showed a 30% longer half-life (t₁/₂ = 8.2 hours) than non-deuterated carvone (t₁/₂ = 6.3 hours), attributed to deuterium’s impact on cytochrome P450-mediated oxidation . This property is leveraged in prolonged-release formulations and tracer studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume